![molecular formula C16H25IN2Si B1325010 3-碘-1-三异丙基甲硅烷基-1H-吡咯并[2,3-B]吡啶 CAS No. 913983-25-2](/img/structure/B1325010.png)

3-碘-1-三异丙基甲硅烷基-1H-吡咯并[2,3-B]吡啶

描述

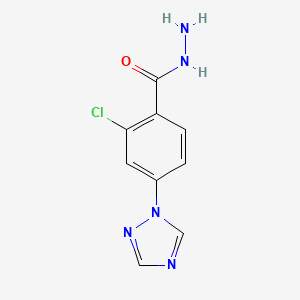

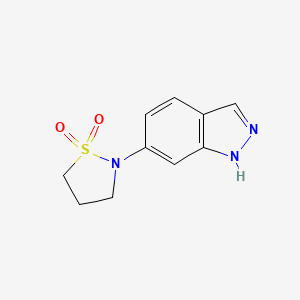

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the empirical formula C16H25IN2Si . It has a molecular weight of 400.37 . This compound is used in scientific research and its unique structure allows for diverse applications, such as drug discovery and materials synthesis.

Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 21 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrrole, and 1 Pyridine .Physical And Chemical Properties Analysis

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is a solid compound . It has a SMILES string ofCC(C)SiC)(C(C)C)n1cc(I)c2cccnc12 .

科学研究应用

Cancer Research: FGFR Inhibitors

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine: has been utilized in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in cell proliferation and differentiation, and its abnormal activation is linked to various types of cancers. Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and could serve as lead compounds for developing new cancer therapies.

Material Science: Halogenated Heterocycles

In material science, halogenated heterocycles like 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine are valuable for their potential applications in organic electronics . Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the advancement of flexible and wearable electronic devices.

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis . Its iodine and triisopropylsilanyl (TIPS) groups make it an excellent candidate for cross-coupling reactions, which are fundamental in constructing complex organic molecules for pharmaceuticals and agrochemicals.

Analytical Chemistry: Chromatography Standards

The unique structure of 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine allows it to be used as a standard in chromatographic analysis . It helps in the calibration of equipment and ensures the accuracy of analytical methods used in quality control of chemical products.

Life Sciences: Signal Transduction Studies

In life sciences, this compound’s derivatives can be used to study signal transduction pathways . By inhibiting specific receptors like FGFR, researchers can dissect the signaling mechanisms involved in cell growth and development, aiding in the understanding of complex biological processes.

Drug Discovery: Lead Compound Optimization

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine: is instrumental in the early stages of drug discovery . It is provided to researchers as part of unique chemical collections for the identification and optimization of lead compounds with therapeutic potential.

Environmental Science: Photodegradation Studies

The iodine moiety in 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine makes it a candidate for studying photodegradation processes . Understanding how such compounds break down under light exposure is crucial for assessing their environmental impact and designing more sustainable chemicals.

Pharmacology: Toxicity Profiling

Safety and toxicity profiling is another application where this compound is relevant . Its acute toxicity data can provide insights into the safety parameters required for handling and usage in laboratory settings, ensuring compliance with health and safety regulations.

作用机制

The mechanism of action for 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine is not specified in the search results. Its applications in drug discovery and materials synthesis suggest that it may interact with biological or chemical systems in a variety of ways.

安全和危害

属性

IUPAC Name |

(3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAAQPVLWIAXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25IN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640116 | |

| Record name | 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

913983-25-2 | |

| Record name | 3-Iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913983-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)